
3,3-Dimethyl-4-chromanone
Vue d'ensemble
Description
3,3-Dimethyl-4-chromanone is a versatile organic compound with potential applications in various fields of research and industry . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Chromanone or Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H12O2 and a molecular weight of 176.215. It has a complexity of 220, a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Chromanone as a Scaffold in Drug Design
Chromanone, also referred to as Chroman-4-one, is a vital heterobicyclic compound that serves as a foundational building block in medicinal chemistry. It is central to the isolation, design, and synthesis of innovative lead compounds. Despite a minor structural difference from chromone, chromanone demonstrates significant variations in biological activities. It's a versatile scaffold that shows a wide spectrum of pharmacological activities. However, challenges exist due to the poor yield in chemical synthesis and the costly process of isolating it from natural compounds. Further research is aimed at developing more effective and cost-efficient methods for synthesizing novel chromanone analogs (Kamboj & Singh, 2021).
Crystal Structure Analysis
The crystal and molecular structure of various chromanone derivatives, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined. The structure was elucidated through various spectroscopic methods, including IR, NMR, MS, and X-ray crystallography. The crystal structure of such compounds provides valuable insights into their chemical behavior and potential applications in various fields (Mingzhe Ji et al., 2000).
Physicochemical Properties
Studies on derivatives of chromanone, such as 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, offer comprehensive insights into their physicochemical properties. Characterization through elemental analysis, infrared and UV–VIS spectroscopy, thermal analysis, and X-ray crystallography reveals their stability and decomposition patterns. These compounds show potential as organic heterocyclic ligands and are of interest in various scientific investigations due to their stability and unique interaction properties (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Cytotoxic Properties
Research on certain chromanone derivatives, like the xanthone-chromanone dimers isolated from marine-derived fungi, has revealed cytotoxic properties against various cancer cell lines. Such compounds exhibit potential in the field of cancer research, providing insights into novel therapeutic compounds and their mechanisms of action (Guangwei Wu et al., 2015).
Synthetic Approaches and Bioactivities
Chroman-4-one derivatives are significant in heterocyclic chemistry and drug discovery. They serve as intermediates and building blocks in organic synthesis and drug design, leading to a diverse range of biological activities. The synthesis and biological relevance of these compounds are of substantial interest, indicating their importance in various scientific and medicinal applications (Emami & Ghanbarimasir, 2015).
Mécanisme D'action
Target of Action
3,3-Dimethyl-4-chromanone is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Chromanone derivatives are known to interact with their targets in a way that leads to significant variations in biological activities . The type, number, and position of substituents connected to the chromanone core play a vital role in determining these pharmacological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that this compound may influence multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Orientations Futures
Analyse Biochimique
Cellular Effects
Chromanone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Molecular Mechanism
Like other chromanone derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Chromanone derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .
Propriétés
IUPAC Name |
3,3-dimethyl-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPZEWXJIKIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)
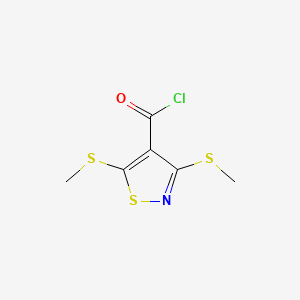
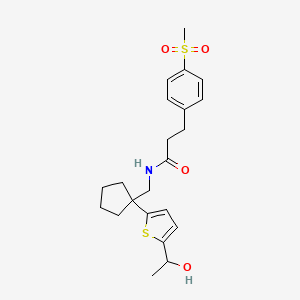
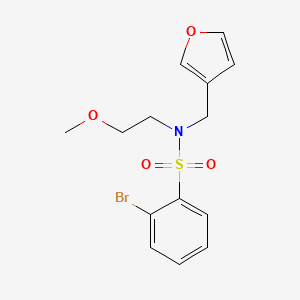
![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)
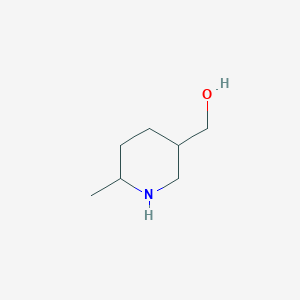
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)
![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)
![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
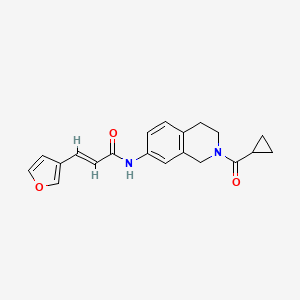
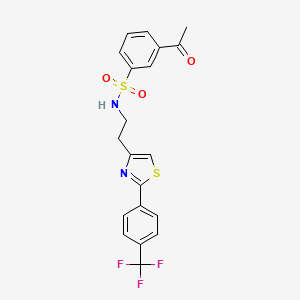
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)
